molecular formula C16H21N3O2 B13520278 Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate

Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B13520278
M. Wt: 287.36 g/mol
InChI Key: FDMYHLGIQNNROE-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a cyano group, and a pyridinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate and pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the conversion of the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the pyridinyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications[5][5].

Medicine: Its structural features make it a valuable scaffold for the development of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The cyano group and the pyridinyl group play crucial roles in the binding interactions, while the piperidine ring provides structural stability and flexibility .

Comparison with Similar Compounds

  • Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

Comparison: Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the specific positioning of the cyano and pyridinyl groups on the piperidine ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyano group at the 2-position enhances the compound’s reactivity in certain chemical reactions, while the pyridinyl group at the 4-position influences its binding interactions with biological targets .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 2-cyano-2-pyridin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-11-5-4-8-16(19,12-17)13-6-9-18-10-7-13/h6-7,9-10H,4-5,8,11H2,1-3H3

InChI Key

FDMYHLGIQNNROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(C#N)C2=CC=NC=C2

Origin of Product

United States

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